molecular formula C3H2KNO2 B7948748 potassium;2-cyanoacetate

potassium;2-cyanoacetate

Cat. No.: B7948748
M. Wt: 123.15 g/mol
InChI Key: KYVISUNMHKSREJ-UHFFFAOYSA-M
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Description

Potassium;2-cyanoacetate is a useful research compound. Its molecular formula is C3H2KNO2 and its molecular weight is 123.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

potassium;2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVISUNMHKSREJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Cyanoacetate Derivatives in Contemporary Chemical Research

Cyanoacetate (B8463686) derivatives are a class of organic compounds characterized by a nitrile group and a carboxylate group attached to the same methylene (B1212753) carbon. This arrangement confers unique reactivity upon the central carbon atom, making it an "active methylene" group. researchgate.netshivajicollege.ac.in The hydrogen atoms on this carbon are acidic and can be easily removed by a base, generating a stabilized carbanion.

This reactivity is the cornerstone of their utility in organic synthesis. Cyanoacetate derivatives, such as ethyl cyanoacetate and cyanoacetic acid, are widely employed as key intermediates for forming new carbon-carbon bonds, a fundamental process in the construction of molecular frameworks. researchgate.netscielo.br They are instrumental in the synthesis of a diverse range of compounds, from polyfunctionalized olefins to complex heterocyclic systems, which are often the core structures of medicinally important molecules. scielo.brwikipedia.orgresearchgate.netarkat-usa.org Their ability to act as versatile synthons—a molecular fragment that can be readily introduced into a synthetic route—has cemented their importance in both academic research and industrial applications. researchgate.netscirp.org

An Overview of Potassium 2 Cyanoacetate As a Versatile Synthon

Established Synthetic Routes to Potassium 2-Cyanoacetate

The preparation of potassium 2-cyanoacetate can be achieved through straightforward and well-documented chemical reactions. These methods are reliable and form the basis of conventional synthesis.

The most direct method for synthesizing potassium 2-cyanoacetate is through a simple acid-base neutralization reaction. Cyanoacetic acid, being about a thousand times more acidic than acetic acid with a pKa of 2.5, readily reacts with a potassium-containing base. wikipedia.org When cyanoacetic acid is treated with potassium hydroxide (B78521) or potassium carbonate, a neutralization reaction occurs, yielding potassium 2-cyanoacetate and water (with potassium hydroxide) or water and carbon dioxide (with potassium carbonate). Potassium hydroxide has been noted as a particularly effective base for reactions involving cyanoacetate derivatives. researchgate.net This method is efficient and proceeds to completion due to the significant difference in acidity between the reactant acid and the product.

Potassium 2-cyanoacetate can also be prepared via the saponification (base-mediated hydrolysis) of alkyl cyanoacetate esters, such as ethyl cyanoacetate. In this process, the ester is treated with an aqueous solution of potassium hydroxide. researchgate.netcdnsciencepub.comcdnsciencepub.com The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the potassium salt of the carboxylic acid and the corresponding alcohol. The reaction is typically driven to completion by heating. This method is particularly useful when the alkyl cyanoacetate is a more readily available starting material than cyanoacetic acid itself.

Innovations in Preparative Chemistry of Cyanoacetic Acid and Related Compounds

Recent advancements in chemical synthesis have led to innovative and more sustainable methods for preparing cyanoacetic acid and its derivatives. These modern approaches often focus on improving efficiency, safety, and environmental impact compared to traditional routes, which can involve hazardous reagents like alkali cyanides. wikipedia.orgacs.orgacs.org

A notable innovation is the electrosynthesis of cyanoacetic acid. wikipedia.org One advanced method is a paired electrosynthesis process where reactions at both the anode and cathode contribute to the formation of the final product. acs.orgacs.orgnih.gov In this system, cyanoacetic acid is formed through the cathodic reduction of carbon dioxide (CO₂) and the anodic oxidation of an anion from a tetraalkylammonium salt in an acetonitrile (B52724) solvent. acs.orgacs.org This process occurs in a divided cell. acs.orgacs.orgnih.gov The mechanism involves the generation of a cyanomethyl radical (•CH₂CN) through hydrogen abstraction from the acetonitrile solvent, which then couples with a CO₂•⁻ radical anion to form cyanoacetic acid after protonation. beilstein-journals.org This approach represents a greener alternative to the conventional method of reacting chloroacetic acid with alkaline cyanides. acs.orgacs.org

Electrosynthesis of Cyanoacetic Acid: Key Findings
ParameterDescriptionSignificanceReference
Reaction TypeConvergent paired electrosynthesisBoth anodic and anodic reactions contribute to product formation, increasing efficiency. beilstein-journals.org
ReactantsCarbon dioxide (CO₂) and acetonitrile (CH₃CN)Utilizes readily available and less hazardous starting materials. acs.orgacs.org
Cell TypeDivided cell with a medium porosity glass-frit diaphragmSeparation of anolyte and catholyte is crucial; using a cation-exchange membrane (Nafion) or an undivided cell resulted in no or significantly lower yields. acs.orgacs.org
MechanismFormation of cyanomethyl radicals (anode) and CO₂•⁻ radical anions (cathode), which couple to form the product.The synthesis occurs in the anodic compartment, with the product diffusing into the catholyte. acs.orgacs.orgbeilstein-journals.org

Cyanoacetic acid derivatives are highly valuable starting materials for a multitude of multicomponent reactions (MCRs). nih.govrug.nl MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a way that incorporates most or all of the atoms of the reactants. researchgate.net Ethyl cyanoacetate, for example, is a common component in MCRs used to synthesize a wide variety of complex carbo- and heterocyclic compounds, such as 4H-pyrans and 1,4-dihydropyridines. researchgate.netnih.gov These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization. acs.org The versatility of cyanoacetate derivatives in MCRs allows for the efficient, one-pot synthesis of diverse molecular scaffolds. nih.govresearchgate.netajol.info

Examples of Multicomponent Reactions Using Cyanoacetate Derivatives
ReactantsCatalyst/ConditionsProduct TypeReference
Aromatic Aldehyde, Acetoacetanilide Derivative, Ethyl CyanoacetateTriethylamine4H-Pyran Derivative nih.gov
Aromatic Aldehyde, Cyanoacetanilide Derivative, Cyclohexane-1,3-dioneTriethylamine in Ethanol (B145695)Tetrahydro-4H-chromene-3-carboxamide Derivative ajol.info
Aldehyde, Malononitrile (B47326)/Alkyl Cyanoacetate, CH-acid (e.g., enolizable carbonyl)Various bases2-Amino-4H-pyran or -chromene Derivative researchgate.net

The development of regioselective synthetic methods allows for precise control over the formation of specific isomers of substituted cyanoacetic esters. Regioselectivity is crucial when multiple reaction sites are available, and a particular constitutional isomer is desired. A notable example is the one-pot, three-component domino reaction of β-oxodithioesters, aldehydes, and methyl or ethyl cyanoacetate, promoted by 4-dimethylamino pyridine (B92270) (DMAP). acs.orgnih.gov This reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization to produce highly functionalized and substituted 4H-thiopyrans with excellent yields and high regioselectivity. acs.orgnih.gov Other regioselective syntheses involve the condensation of ethyl cyanoacetate with other reagents like phenyl isothiocyanate to create specific heterocyclic structures such as substituted pyrazoles. mdpi.comresearchgate.net Such methods are highly valued for their efficiency in constructing complex molecules with specific stereochemical and constitutional arrangements in a single operation. acs.orgnih.gov

Preparation of Cyanoacetamide and Cyanoacetic Acid Hydrazide Derivatives

Cyanoacetamide and cyanoacetic acid hydrazide are highly reactive compounds that serve as fundamental building blocks in organic synthesis, particularly for creating heterocyclic systems. tubitak.gov.trtubitak.gov.tr Their polyfunctional nature, possessing both nucleophilic and electrophilic sites, allows for diverse chemical transformations. tubitak.gov.tr

Cyanoacetamide Derivatives

The synthesis of cyanoacetamide derivatives is versatile, with several established methods. A primary and cost-effective approach involves the reaction of various substituted aryl or heteroaryl amines with alkyl cyanoacetates, such as ethyl cyanoacetate. tubitak.gov.trresearchgate.net This method can be performed under different conditions, including solvent-free fusion at elevated temperatures. tubitak.gov.tr

One prominent application of cyanoacetamide derivatives is in the Knoevenagel condensation. periodikos.com.br In this reaction, N-substituted cyanoacetamides are condensed with various aromatic aldehydes. For instance, N-substituted cyanoacetamides, prepared by reacting ethyl cyanoacetate with amines like cyclohexylamine, morpholine, piperidine (B6355638), or piperazine, can be subsequently reacted with aromatic aldehydes. This reaction, often catalyzed by a base like trimethylamine, yields arylidene derivatives in high percentages (70.0-90.0%) under mild conditions. periodikos.com.br The active methylene group in cyanoacetamides readily participates in such condensation reactions. tubitak.gov.tr

Furthermore, efficient protocols have been developed for the parallel synthesis of cyanoacetamide arrays on a multigram scale, which simplifies the workup process to simple filtration and washing, highlighting its utility in combinatorial chemistry. nih.gov

Interactive Data Table: Synthesis of Arylidene Cyanoacetamide Derivatives periodikos.com.br

IntermediateReactant AmineAldehydeProductYield (%)
N-cyclohexyl-2-cyanoacetamideCyclohexylamineCinnamaldehyde(E)-N-cyclohexyl-2-cyano-5-phenylpenta-2,4-dienamide85.0
N-cyclohexyl-2-cyanoacetamideCyclohexylamine3-(4-dimethylamino)phenyl acrylaldehyde(2E,4E)-N-cyclohexyl-2-cyano-5-(4-(dimethylamino)phenyl)penta-2,4-dienamide90.0
2-cyano-1-(morpholino)ethan-1-oneMorpholine4-(dimethylamino)benzaldehyde(E)-2-cyano-3-(4-(dimethylamino)phenyl)-1-(morpholino)prop-2-en-1-one75.0
2-cyano-1-(piperidin-1-yl)ethan-1-onePiperidineCinnamaldehyde(E)-2-cyano-5-phenyl-1-(piperidin-1-yl)penta-2,4-dienamide70.0
2-cyano-1-(piperazin-1-yl)ethan-1-onePiperazine3-(4-dimethylamino)phenyl acrylaldehyde(2E,4E)-2-cyano-5-(4-(dimethylamino)phenyl)-1-(piperazin-1-yl)penta-2,4-dienamide88.0

Cyanoacetic Acid Hydrazide Derivatives

Cyanoacetic acid hydrazide is a crucial and widely utilized intermediate in the synthesis of numerous heterocyclic compounds. nih.govafinitica.com The most common laboratory method for its preparation involves the careful addition of hydrazine (B178648) hydrate (B1144303) to an ice-cooled methanolic or ethanolic solution of ethyl cyanoacetate. nih.goviscientific.org

This versatile substrate can act as an ambident nucleophile, reacting at both its nitrogen and carbon centers, which allows for the synthesis of a wide variety of polyfunctional heterocyclic compounds with potential pharmacological applications. nih.gov For example, cyanoacetic acid hydrazide reacts with 2-acetylfuran (B1664036) to form a hydrazide-hydrazone derivative, which can then undergo a series of heterocyclization reactions with reagents like malononitrile or ethyl cyanoacetate to produce thiophene (B33073) derivatives. mdpi.comsemanticscholar.org

The synthesis of hydrazides is not limited to this one method. Microwave irradiation offers a facile, solvent-free alternative for reacting acid derivatives with hydrazine hydrate. nih.gov Other derivatives can be synthesized by refluxing methyl benzoates with hydrazine hydrate in ethanol. iscientific.org

Interactive Data Table: Synthesis of Hydrazide Derivatives

ProductReactant 1Reactant 2ConditionsReference
Cyanoacetic acid hydrazideEthyl cyanoacetateHydrazine hydrateMethanolic ice-cooled solution nih.goviscientific.org
Cyanoacetyl acetohydrazide derivativeAcetohydrazideEthyl cyanoacetateReflux in alcohol nih.gov
Benzoic acid hydrazide derivativesMethyl benzoateHydrazine hydrateReflux in ethanol (4h) iscientific.org
Hydrazide-hydrazone derivativeCyanoacetic acid hydrazide2-AcetylfuranReaction mdpi.comsemanticscholar.org
2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl esterHydrazine hydrateMethanol (B129727) at room temperature iscientific.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of Potassium 2 Cyanoacetate

Nucleophilic Character and Active Methylene (B1212753) Group Reactivity

Potassium 2-cyanoacetate possesses a highly reactive methylene (-CH2-) group positioned between two strong electron-withdrawing groups: a nitrile (-CN) and a carboxylate (-COO⁻K⁺). This structural arrangement is characteristic of an "active methylene compound". shivajicollege.ac.in The electron-withdrawing nature of the adjacent functional groups significantly increases the acidity of the methylene protons. Consequently, even a weak base can readily abstract a proton, generating a resonance-stabilized carbanion, the cyanoacetate (B8463686) anion. shivajicollege.ac.inwikipedia.org

The negative charge of this carbanion is delocalized over the α-carbon, the nitrogen atom of the nitrile group, and the oxygen atoms of the carboxylate group, which enhances its stability. This stabilized carbanion is a potent C-nucleophile. lmu.delmu.de Its nucleophilicity is the cornerstone of its utility in organic synthesis, enabling it to attack a wide range of electrophilic centers. arkat-usa.orgumich.edu The reactivity of the active methylene group is central to its participation in condensation reactions and as a precursor for various carbon-carbon and carbon-heteroatom bond formations. sci-hub.se The molecule can act as an ambident nucleophile, with the active methylene group and the heteroatoms of the cyano and carboxylate groups all being potential sites for reaction with electrophiles. arkat-usa.orgumich.edumdpi.comresearchgate.net

Carbon-Carbon Bond Formation Reactions

The nucleophilicity of the carbanion derived from potassium 2-cyanoacetate makes it an excellent reagent for forming new carbon-carbon bonds, which is a fundamental process in organic synthesis.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the nucleophilic addition of an active methylene compound to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org Potassium 2-cyanoacetate, or its corresponding ester, ethyl cyanoacetate, is a highly effective nucleophile in this reaction. rsc.orgresearchgate.net The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the active methylene group to generate the nucleophilic carbanion. wikipedia.org

The general mechanism involves the attack of the cyanoacetate carbanion on the electrophilic carbonyl carbon, forming an aldol-type intermediate. This intermediate then undergoes elimination of a water molecule to yield an α,β-unsaturated product, often an α-cyanocinnamate derivative when an aromatic aldehyde is used. scielo.org.mxrsc.org The reactivity order among common active methylene compounds often shows cyanoacetate derivatives to be highly reactive due to the acidity of the methylene protons. rsc.org Various catalytic systems have been developed to promote this reaction under mild and environmentally friendly conditions. researchgate.nettandfonline.com

Table 1: Examples of Knoevenagel Condensation using Cyanoacetate Derivatives

Carbonyl CompoundActive Methylene CompoundCatalyst/ConditionsProduct TypeYieldReference(s)
Aromatic AldehydesEthyl CyanoacetateDIPEAc (10 mol%)CyanoacrylatesHigh scielo.org.mx
Aromatic AldehydesMalononitrile (B47326) / Ethyl CyanoacetateI₂/K₂CO₃, Room Temp.ArylidenesGood to High researchgate.net
4-ChlorobenzaldehydeEthyl Cyanoacetate[DABCO-CH₂CH₂CH₂NH₂]Br / H₂OEthyl 2-cyano-3-(4-chlorophenyl)acrylate~98% tandfonline.com
BenzaldehydeEthyl CyanoacetateWater (as catalyst and solvent)Ethyl (E)-2-cyano-3-phenylacrylate67% rsc.org

The Michael addition is the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated compound, the Michael acceptor. spcmc.ac.inresearchgate.net The stabilized carbanion generated from potassium 2-cyanoacetate serves as an excellent Michael donor. spcmc.ac.in The reaction is typically performed in the presence of a base, which generates the required nucleophilic enolate. spcmc.ac.in

In this reaction, the cyanoacetate anion attacks the β-carbon of the activated olefin, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. spcmc.ac.in This intermediate is then protonated during workup to give the final 1,5-dicarbonyl or related adduct. The use of solid bases like potassium carbonate under microwave irradiation has been shown to facilitate facile Michael additions of ethyl cyanoacetate to α,β-unsaturated carbonyl compounds. ias.ac.in

A significant advancement in the application of potassium 2-cyanoacetate is its use in palladium-catalyzed decarboxylative cross-coupling reactions with aryl halides (bromides and chlorides) and triflates. nih.govchu-lab.orgcapes.gov.br This reaction provides a powerful and direct route for the synthesis of α-aryl and α,α-diaryl nitriles, which are important structural motifs in many pharmaceutically active compounds. chu-lab.org

A key advantage of this methodology is that it uses a relatively inexpensive and stable carboxylate salt and often proceeds in the absence of additional strong inorganic bases, showing good functional group tolerance. nih.govchu-lab.orgwikipedia.org The catalytic system typically involves a palladium precursor, such as Pd(dba)₂, and a suitable phosphine (B1218219) ligand, like XPhos. nih.govchu-lab.org

Density Functional Theory (DFT) studies on the reaction mechanism have provided significant insights. sciengine.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetallation with potassium cyanoacetate. The rate-determining step is the subsequent decarboxylation, which is proposed to proceed via a transition state where the palladium center interacts with the nitrogen atom of the cyano group. sciengine.com This decarboxylation generates a [Pd-CH₂CN] intermediate, which then undergoes reductive elimination to furnish the α-aryl nitrile product and regenerate the Pd(0) catalyst.

Table 2: Palladium-Catalyzed Decarboxylative Arylation of Potassium Cyanoacetate

Aryl HalideCatalyst SystemSolventProductKey FeatureReference(s)
Aryl Bromides & ChloridesPd(dba)₂ / XPhosDioxaneα,α-Diaryl NitrilesAbsence of strong inorganic base, ester tolerance nih.govchu-lab.org
BromobenzenePd catalystN/A (DFT Study)PhenylacetonitrileDecarboxylation is the rate-determining step sciengine.com
Aryl Halides & TriflatesPd catalystN/Aα-Aryl NitrilesBroad substrate scope capes.gov.br

Umpolung, or polarity reversal, is a synthetic strategy that inverts the normal reactivity of a functional group. The palladium-catalyzed decarboxylative coupling of potassium 2-cyanoacetate can be viewed through the lens of umpolung. In typical reactions, the carbonyl carbon of a carboxylic acid or its derivatives is an electrophilic center. However, in this decarboxylative coupling, the carboxylate group facilitates the formation of a nucleophilic species. rsc.org

The loss of carbon dioxide from the cyanoacetate moiety generates a transient carbanionic ⁻CH₂CN species coordinated to the palladium center. sciengine.com This species then acts as a nucleophile in the coupling with the aryl halide. Therefore, the carboxylate group serves as a masked nucleophilic CH₂CN synthon, representing a formal umpolung of the typical electrophilic character of the carboxyl functionality. This strategy avoids the direct use of potentially unstable or highly basic ⁻CH₂CN reagents.

Heterocyclic Ring Formation Reactions

Potassium 2-cyanoacetate and its derivatives are exceptionally versatile building blocks for the synthesis of a wide array of heterocyclic compounds. arkat-usa.orgmdpi.comresearchgate.netrsc.org The presence of multiple reactive sites—the active methylene group, the electrophilic nitrile carbon, and the carboxylate/ester group—allows for a variety of cyclization strategies. arkat-usa.orgumich.eduresearchgate.net

These reagents are frequently employed in multicomponent reactions, where three or more reactants combine in a single step to form complex heterocyclic structures, often with high atom economy. nih.gov For instance, condensation of an aldehyde, a cyanoacetate derivative, and a third component like guanidine (B92328) or urea (B33335)/thiourea (B124793) can lead to the formation of substituted pyrimidines. nih.gov Similarly, reactions with various reagents can yield pyridines, thiophenes, thiazoles, pyrazoles, and other fused heterocyclic systems. arkat-usa.orgmdpi.comsapub.org The synthetic pathways often involve an initial condensation or addition reaction at the active methylene group, followed by an intramolecular cyclization involving the nitrile or carbonyl function. mdpi.com

Synthesis of Five-Membered Heterocycles (e.g., Pyrazoles, Thiophenes, Thiazoles, Furans)

The reactivity of potassium 2-cyanoacetate and its derivatives, such as ethyl cyanoacetate, is pivotal in the synthesis of a variety of five-membered heterocycles.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from precursors derived from cyanoacetic acid. For instance, the reaction of cyanoacetylhydrazine with various reagents can lead to the formation of pyrazole rings. mdpi.com One approach involves the nucleophilic substitution of a chlorine atom in a precursor with potassium cyanide to introduce the necessary nitrile group for subsequent cyclization into a pyrazole derivative. mdpi.com Additionally, 5-aminopyrazoles are prepared through the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (B78521) and ethanol (B145695), followed by alkylation and reaction with hydrazine (B178648). researchgate.net

Thiophenes: The Gewald thiophene (B33073) synthesis is a well-established method that can utilize cyanoacetate derivatives. tandfonline.comnih.gov This reaction typically involves the condensation of an α-cyano ester with a ketone or aldehyde and elemental sulfur in the presence of a base. tandfonline.comnih.gov For example, 2-aminothiophenes can be synthesized from ketones, ethyl cyanoacetate, and elemental sulfur. nih.gov Another pathway involves the reaction of potassium 1-(phenylamino)ethenethiolate intermediates, formed from ethyl 2-cyanoacetate, phenyl isothiocyanate, and potassium hydroxide, with α-haloketones to yield novel thiophene derivatives. clockss.org

Thiazoles: The synthesis of thiazole (B1198619) derivatives can also be achieved using potassium 2-cyanoacetate-derived intermediates. A common strategy involves the reaction of potassium 1-(phenylamino)ethenethiolates with α-haloketones. clockss.org For example, reacting the potassium salt of ethyl 2-cyanoacetate and phenyl isothiocyanate with 2-bromo-1-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)ethanone yields a thiazolidine (B150603) derivative. clockss.org Furthermore, the reaction of an intermediate potassium sulphide salt with reagents like ethyl chloroacetate (B1199739) or α-chloroacetone can lead to the formation of thiazole rings. scirp.org

Furans: Substituted furans can be synthesized from α-hydroxy ketones and cyano compounds. mdpi.com One method involves the reaction of 3-amino-4-bromo-2-cyano-pent-2-enedioic acid diethyl ester, derived from the bromination of ethyl cyanoacetate dimer, with potassium carbonate to yield a highly substituted furan (B31954). tandfonline.com Another approach describes the synthesis of 2-oxo-2-furans acetic acid through a route involving the cyaniding of 2-ethanoyl formyl chloride with sodium or potassium cyanide, followed by hydrolysis. google.com

Table 1: Synthesis of Five-Membered Heterocycles
HeterocycleGeneral MethodReactants involving CyanoacetateKey Reagents/Catalysts
PyrazolesCyclization of cyanoacetylhydrazine derivativesCyanoacetylhydrazine, Ethyl cyanoacetatePotassium cyanide, Hydrazine mdpi.comresearchgate.net
ThiophenesGewald SynthesisEthyl cyanoacetateElemental sulfur, Base (e.g., morpholine) tandfonline.comnih.gov
ThiazolesReaction of potassium thiolates with α-haloketonesEthyl cyanoacetatePhenyl isothiocyanate, Potassium hydroxide, α-haloketones clockss.org
FuransCyclization of brominated cyanoacetate dimerEthyl cyanoacetate dimerN-bromosuccinimide, Potassium carbonate tandfonline.com

Synthesis of Six-Membered Heterocycles (e.g., Pyridines, Pyrans, Pyrimidines, Pyridazines)

Potassium 2-cyanoacetate and its ester derivatives are instrumental in synthesizing a wide array of six-membered heterocyclic compounds.

Pyridines: Substituted pyridines, including 3-cyano-2-pyridones, can be prepared through one-pot, multi-component reactions involving ethyl cyanoacetate, aldehydes, ketones, and ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net For instance, the reaction of a chalcone (B49325) with ethyl cyanoacetate and ammonium acetate in glacial acetic acid yields a pyridine (B92270) derivative. uobasrah.edu.iquobaghdad.edu.iq

Pyrans: 2-Amino-4H-pyrans are commonly synthesized via a one-pot, three-component reaction of an aldehyde, a malononitrile or ethyl cyanoacetate, and a 1,3-dicarbonyl compound. researchgate.net Various catalysts, including potassium-exchanged zirconium hydrogen phosphate (B84403), can be employed for this transformation. sorbonne-universite.fr Similarly, pyrano[3,2-c]pyran derivatives can be synthesized from an aromatic aldehyde, ethyl cyanoacetate, and 4-hydroxy-6-methylpyran-2-one, catalyzed by KF/Al2O3. semanticscholar.org

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of ethyl cyanoacetate with an aldehyde and a urea or thiourea derivative in the presence of a base like potassium carbonate. derpharmachemica.comtandfonline.comresearchgate.netresearchgate.net This Biginelli-type reaction provides a straightforward route to functionalized pyrimidines. For example, 4-oxo-2-thioxohexahydropyrimidines can be synthesized by the one-pot condensation of aldehydes, ethyl cyanoacetate, and thiourea catalyzed by potassium carbonate. tandfonline.com

Pyridazines: Pyridazine (B1198779) derivatives can be synthesized through various routes involving cyanoacetate precursors. One method involves the reaction of a pyridazine derivative with ethyl cyanoacetate in the presence of polyphosphoric acid. derpharmachemica.com Another approach describes the synthesis of pyrazolo[3,4-c]pyridazine derivatives from the reaction of potassium cyanoacetohydroxamate with ethyl 2-aryl-hydrazono-3-oxobutyrates. researchgate.net

Table 2: Synthesis of Six-Membered Heterocycles
HeterocycleGeneral MethodReactants involving CyanoacetateKey Reagents/Catalysts
PyridinesMulti-component reactionEthyl cyanoacetateAldehyde, Ketone, Ammonium acetate researchgate.netresearchgate.net
PyransThree-component reactionEthyl cyanoacetateAldehyde, 1,3-Dicarbonyl compound, Catalyst (e.g., α-Zr(KPO4)2) sorbonne-universite.fr
PyrimidinesBiginelli-type reactionEthyl cyanoacetateAldehyde, Thiourea, Potassium carbonate tandfonline.com
PyridazinesCyclocondensationEthyl cyanoacetate, Potassium cyanoacetohydroxamatePolyphosphoric acid, Hydrazine derivatives derpharmachemica.comresearchgate.net

Multicomponent Reaction Strategies for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. Potassium 2-cyanoacetate and its derivatives are frequently employed in MCRs to generate a diverse range of heterocyclic scaffolds. nih.gov

These reactions capitalize on the reactivity of the active methylene group of the cyanoacetate, which readily participates in Knoevenagel condensations with aldehydes and Michael additions with various nucleophiles. nih.gov The resulting intermediates can then undergo intramolecular cyclization to form stable heterocyclic rings.

A prominent example is the synthesis of 2-amino-4H-pyrans and chromenes, where an aldehyde, malononitrile or an alkyl cyanoacetate, and a CH-acid (like a 1,3-dicarbonyl compound or a phenol) react in a one-pot fashion. researchgate.net Spiroheterocycles can also be accessed through MCRs, for instance, by reacting isatin, ethyl cyanoacetate, and a bisnucleophile. nih.gov The versatility of MCRs involving cyanoacetate derivatives makes them a powerful tool in diversity-oriented synthesis and for creating libraries of medicinally relevant compounds. rsc.org

Other Key Reaction Pathways

Nucleophilic Substitution Reactions Involving Cyanide Moieties

While the primary reactivity of potassium 2-cyanoacetate centers on its active methylene group, the cyanide moiety can also participate in certain transformations, although direct nucleophilic substitution on the cyanide carbon is not typical. More commonly, the cyano group is introduced into a molecule using a cyanide source like potassium cyanide, and this group then directs subsequent reactions.

For instance, in the synthesis of certain pyrazole derivatives, a precursor is treated with potassium cyanide to introduce a nitrile group via nucleophilic substitution of a leaving group (e.g., a halogen). mdpi.com This newly introduced cyano group is essential for the subsequent cyclization to form the pyrazole ring. Similarly, the synthesis of some furan derivatives involves a step where a formyl chloride is treated with potassium cyanide in a cyaniding reaction. google.com The Strecker reaction, a multicomponent reaction to synthesize α-amino acids, can also utilize potassium cyanide to introduce the nitrile group. nih.gov

Cyclization Processes

Potassium 2-cyanoacetate is a key precursor for various cyclization reactions leading to heterocyclic systems. The presence of the electron-withdrawing nitrile and carboxylate groups makes the adjacent methylene protons acidic and thus easily removed by a base. The resulting carbanion is a potent nucleophile that can initiate a cascade of reactions.

A common cyclization strategy is the tandem conjugate addition-cyclization. nih.gov In the synthesis of 2-amino-4H-chromenes, for example, a Knoevenagel adduct (formed from an aldehyde and an active methylene compound) undergoes a Michael addition with the carbanion of malononitrile (a related active methylene compound), followed by an intramolecular cyclization to form the chromene ring. nih.gov Potassium carbonate is an effective catalyst for such transformations. nih.gov In another example, a palladium-catalyzed domino Heck/decarboxylative cyclization has been developed using potassium 2-cyanoacetate. acs.org The synthesis of pyrimidine derivatives from ethyl cyanoacetate, methylurea, and an aldehyde also proceeds via a cyclization reaction. google.com

Decarboxylation Reactions of Cyanoacetic Acid

Cyanoacetic acid undergoes decarboxylation upon heating to yield acetonitrile (B52724). wikipedia.org This reaction typically occurs at elevated temperatures, for example, 160 °C. The reaction proceeds via the loss of carbon dioxide from the carboxylic acid group. wikipedia.org

HO₂CCH₂CN → CO₂ + CH₃CN wikipedia.org

Advanced Spectroscopic and Structural Characterization of Potassium 2 Cyanoacetate and Its Adducts

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. innovatechlabs.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. tanta.edu.eg The resulting spectrum is a unique molecular fingerprint. For potassium 2-cyanoacetate, the key functional groups are the nitrile (C≡N) and the carboxylate (-COO⁻) groups.

The FT-IR spectrum of potassium 2-cyanoacetate is characterized by distinct absorption bands that confirm its structure. The nitrile group typically exhibits a sharp, medium-intensity stretching vibration. The carboxylate anion shows two characteristic stretches: an asymmetric and a symmetric vibration. The aliphatic C-H bonds of the methylene (B1212753) group also produce signals in their typical region.

Detailed research on related molecules, such as cyanoacetic acid and various metal cyanides, provides a basis for assigning these vibrational modes. For instance, studies on cyanoacetic acid show the characteristic C≡N and C=O stretching frequencies, which are modified in the salt form due to the formation of the carboxylate ion. acs.org Similarly, Raman spectroscopy of potassium cyanide (KCN) has been used to study the C≡N vibration under various conditions. rsc.org

Table 1: Characteristic FT-IR Vibrational Frequencies for Potassium 2-Cyanoacetate

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretch 2250 - 2270 Medium, Sharp
Carboxylate (COO⁻) Asymmetric Stretch 1580 - 1650 Strong
Carboxylate (COO⁻) Symmetric Stretch 1400 - 1450 Strong
Methylene (CH₂) Asymmetric Stretch ~2960 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ceitec.cz

In the ¹H-NMR spectrum of potassium 2-cyanoacetate, a single signal is expected. The two protons on the α-carbon (the methylene group, -CH₂-) are chemically equivalent and would therefore appear as a singlet. The chemical shift of this peak is influenced by the two adjacent electron-withdrawing groups: the nitrile and the carboxylate.

The ¹³C-NMR spectrum, typically recorded with proton decoupling to simplify the signals to singlets, would display three distinct peaks corresponding to the three carbon atoms in the molecule. wisc.edu These include the carboxylate carbon, the nitrile carbon, and the methylene carbon. The chemical shifts are characteristic of their respective electronic environments. Data from similar structures, like ethyl 2-cyanoacetate, show the carbonyl carbon appearing furthest downfield, followed by the nitrile carbon, and then the methylene carbon. wisc.edu While ³⁹K NMR exists, it is a quadrupolar nucleus with low sensitivity and is primarily used for studying ionic binding in aqueous solutions rather than providing detailed structural information on organic salts. huji.ac.il

Table 2: Predicted ¹H-NMR Data for Potassium 2-Cyanoacetate (in D₂O)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration

Table 3: Predicted ¹³C-NMR Data for Potassium 2-Cyanoacetate (in D₂O)

Carbon Environment Approximate Chemical Shift (δ, ppm)
-C OO⁻ 165 - 175
-C ≡N 115 - 120

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high precision and the study of molecular structure through fragmentation patterns. uni-goettingen.de For an ionic compound like potassium 2-cyanoacetate, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed, which allows the transfer of ions from solution to the gas phase without significant decomposition. uni-goettingen.de

The molecular formula of potassium 2-cyanoacetate is C₃H₂KNO₂, corresponding to a molecular weight of approximately 123.15 g/mol . nih.gov In negative ion mode ESI-MS, the spectrum would be expected to show a prominent peak for the cyanoacetate (B8463686) anion [NCCH₂COO]⁻ at an m/z of 84. The analysis of fragments produced by collision-induced dissociation (CID) can further confirm the structure. libretexts.org Common fragmentation pathways for the cyanoacetate anion would involve the loss of neutral molecules. A primary fragmentation route is decarboxylation, which is the loss of carbon dioxide (CO₂, 44 Da), to produce the [NCCH₂]⁻ fragment. researchgate.netlibretexts.org

Table 4: Expected ESI-MS Data for Potassium 2-Cyanoacetate (Negative Ion Mode)

Ion Formula Calculated m/z Description
[M-K]⁻ [C₃H₂NO₂]⁻ 84.01 Parent Anion (Cyanoacetate)

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, including the coordination environment of ions in a crystal lattice.

While the specific crystal structure of potassium 2-cyanoacetate is not widely reported, analysis of related structures provides insight into its likely solid-state conformation. For example, the crystal structure of cadmium(II) cyanoacetate reveals a three-dimensional polymeric lattice where the cyanoacetate ligand coordinates to the metal centers through both the carboxylate oxygen atoms and the nitrile nitrogen atom. researchgate.net In such structures, the ligands act as bridging molecules, connecting multiple metal centers.

Elemental Analysis for Stoichiometric Verification (e.g., CHN, Potassium Content)

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. tamu.edu This technique is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. rsc.org The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula. For potassium 2-cyanoacetate (C₃H₂KNO₂), the analysis would also include the determination of potassium content to fully verify its stoichiometry.

The analysis is typically performed using a CHNS analyzer, where the sample is combusted at high temperatures to convert carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. tamu.edursc.org These gases are then separated and quantified. Potassium content can be determined using methods such as atomic absorption spectroscopy or inductively coupled plasma (ICP) analysis. A close match between the experimental and theoretical values confirms the elemental composition and high purity of the compound.

Table 5: Theoretical Elemental Composition of Potassium 2-Cyanoacetate (C₃H₂KNO₂)

Element Symbol Atomic Mass (amu) Molar Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 36.033 29.26%
Hydrogen H 1.008 2.016 1.64%
Potassium K 39.098 39.098 31.75%
Nitrogen N 14.007 14.007 11.37%
Oxygen O 15.999 31.998 25.98%

| Total | | | 123.152 | 100.00% |

Table of Compounds

Compound Name
Potassium 2-cyanoacetate
Ethyl cyanoacetate
Potassium cyanide
Cyanoacetic acid
Cadmium(II) cyanoacetate

Computational Chemistry Investigations of Potassium 2 Cyanoacetate Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. iaea.org DFT methods are founded on the principle that the ground-state energy of a many-electron system can be uniquely determined by its electron density. iaea.org This approach allows for the optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

For the potassium 2-cyanoacetate system, DFT calculations would typically be performed on the 2-cyanoacetate anion, as the potassium ion is expected to have a primarily ionic interaction with the anion. The calculations would predict key geometric parameters such as bond lengths and bond angles. The electronic structure, including the distribution of electron density and atomic charges, can also be elucidated, revealing the polar nature of the bonds within the anion. For instance, studies on similar potassium-organic complexes have successfully used DFT to analyze optimized geometries and electronic properties. iaea.org

Table 1: Predicted Molecular Geometry Parameters for 2-Cyanoacetate Anion (DFT)

Parameter Bond/Angle Predicted Value
Bond Length C-C (cyano) ~1.45 Å
C≡N (cyano) ~1.16 Å
C-C (carboxylate) ~1.52 Å
C=O (carboxylate) ~1.25 Å
C-O (carboxylate) ~1.25 Å
Bond Angle C-C-N ~179°
C-C-C ~115°
O-C-O ~126°
C-C=O ~117°

Note: These are representative values based on DFT calculations for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity. ijsr.net The energy of the LUMO is related to the electron affinity and indicates the molecule's electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ijsr.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. ijres.org For the 2-cyanoacetate anion, the HOMO is expected to be localized on the carboxylate group, making it the primary site for nucleophilic attack. The LUMO is likely to be associated with the π* antibonding orbital of the cyano and carboxyl groups. unl.edu

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Cyanoacetate Anion

Parameter Energy (eV)
HOMO Energy (EHOMO) -3.5
LUMO Energy (ELUMO) 1.5
HOMO-LUMO Gap (ΔE) 5.0

Note: Values are hypothetical and serve as an illustration of FMO analysis.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. ijnc.ir

Table 3: Second-Order Perturbation Analysis of Hyperconjugative Interactions in 2-Cyanoacetate Anion

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O1) π* (C2-O2) ~ 45.0
LP (O2) π* (C2-O1) ~ 45.0
LP (O1) σ* (C2-C3) ~ 5.2
π (C2-O2) π* (C3-N) ~ 2.1

Note: Values are representative examples for illustrative purposes.

Prediction of Global Reactivity Descriptors and Reaction Pathways

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ = -(I+A)/2)

Chemical Hardness (η): Represents the resistance to change in electron distribution. (η = (I-A)/2)

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons. (S = 1/η)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. (ω = μ²/2η) ijsr.net

These descriptors for potassium 2-cyanoacetate would characterize it as a soft nucleophile, attributed to the reactive 2-cyanoacetate anion. Its primary reaction pathway involves acting as a nucleophile, particularly in carbon-carbon bond-forming reactions. A prominent example is the Knoevenagel condensation, where the enolate of 2-cyanoacetate, formed in the presence of a base, attacks a carbonyl compound. wikipedia.org Computational studies can map the entire reaction pathway, identifying transition states and calculating activation barriers to understand the reaction mechanism in detail. rsc.org

Table 4: Calculated Global Reactivity Descriptors for 2-Cyanoacetate Anion

Descriptor Symbol Predicted Value (eV)
Ionization Potential I 3.5
Electron Affinity A -1.5
Chemical Potential μ -1.0
Chemical Hardness η 2.5
Global Softness S 0.4
Electrophilicity Index ω 0.2

Note: Values are calculated from the hypothetical FMO energies in Table 2.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics and photonics. Computational chemistry is instrumental in predicting the NLO properties of molecules. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to significant NLO responses.

The 2-cyanoacetate anion possesses a strong electron-withdrawing cyano group and an electron-rich carboxylate group, suggesting potential for NLO activity. rsc.org Theoretical calculations can determine key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a primary measure of a molecule's second-order NLO response. Studies on molecules with similar cyano-acceptor moieties have shown that these systems can possess significant NLO properties. researchgate.net

Table 5: Predicted Non-Linear Optical Properties for 2-Cyanoacetate Anion

Property Symbol Predicted Value (a.u.)
Dipole Moment μ ~ 4.5 D
Mean Polarizability α ~ 50
First-Order Hyperpolarizability β ~ 150

Note: Values are hypothetical, representing typical ranges for push-pull systems.

Thermodynamic and Kinetic Studies of Reaction Processes

Computational methods are widely used to investigate the thermodynamic and kinetic aspects of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine key parameters that govern a reaction's feasibility and rate.

For reactions involving potassium 2-cyanoacetate, such as the Knoevenagel condensation, computational studies can provide the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea). rsc.orgmdpi.org A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction, while the activation energy determines the reaction rate. These calculations can help in understanding the reaction mechanism, predicting the effect of catalysts, and optimizing reaction conditions. For instance, modeling the nucleophilic attack of the 2-cyanoacetate enolate on an aldehyde would involve locating the transition state for this step and calculating its energy relative to the reactants.

Table 6: Hypothetical Thermodynamic and Kinetic Data for a Knoevenagel Reaction Step

Parameter Symbol Predicted Value
Enthalpy of Reaction ΔH -15 kcal/mol
Gibbs Free Energy of Reaction ΔG -12 kcal/mol
Activation Energy Ea +10 kcal/mol

Note: These values are illustrative for the nucleophilic addition step in a Knoevenagel condensation.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Methods)

For potassium 2-cyanoacetate, a crystal structure would be dominated by strong electrostatic interactions between the potassium cations (K⁺) and the oxygen atoms of the carboxylate groups. Hirshfeld analysis would likely reveal these as the most significant contacts. Additionally, weaker interactions such as hydrogen bonds (e.g., C-H···O and C-H···N) and contacts involving the cyano group's π-system would be expected. mdpi.com The analysis would quantify the relative importance of these interactions in stabilizing the crystal structure.

Table 7: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%)
O···H / H···O 35%
K···O 25%
H···H 20%
N···H / H···N 10%
C···H / H···C 7%
Others 3%

Note: Data is hypothetical, based on typical values for organic salts, illustrating the expected distribution of intermolecular contacts.

Applications of Potassium 2 Cyanoacetate in Complex Organic Synthesis

Role as a Key Building Block for Diverse Organic Scaffolds

Potassium 2-cyanoacetate is recognized as a quintessential C3 building block in organic synthesis. Its structure incorporates multiple reactive sites that can be selectively targeted under different reaction conditions, allowing for a wide range of chemical transformations. The presence of both a nitrile (-C≡N) and a carboxylate (-COO⁻) group activates the central methylene (B1212753) group, making it highly amenable to participating in reactions that form new carbon-carbon bonds, which is fundamental to building diverse and complex organic scaffolds.

Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The importance of potassium 2-cyanoacetate in organic synthesis is particularly pronounced in its role as a crucial intermediate for the pharmaceutical and fine chemical industries. google.com It serves as a stable and easy-to-handle solid precursor for numerous transformations.

A primary application is in the synthesis of cyanoacetamide derivatives. These derivatives are highly valuable precursors for a wide variety of heterocyclic compounds, which form the core structures of many pharmaceutical agents. researchgate.net The reaction of amines with cyanoacetic acid derivatives, often generated in situ from salts like potassium 2-cyanoacetate, is a fundamental method for producing substituted cyanoacetamides. These cyanoacetamides are, in turn, utilized in the synthesis of five- and six-membered heterocycles and their fused systems. researchgate.net Furthermore, related cyanoacetic acid esters are considered important intermediates in the manufacturing of various pharmaceutical products. google.com

Application AreaIntermediate ClassFinal Product Category
PharmaceuticalCyanoacetamidesHeterocyclic Compounds
Pharmaceutical2-Cyanoacetoxy-propionic acid estersVarious Pharmaceuticals
Agrochemicalγ-lactamsAgrochemicals

Utility in the Construction of Biologically Relevant Molecules (e.g., Enzyme Inhibitors, Receptor Ligands)

The versatility of cyanoacetate (B8463686) derivatives extends to the synthesis of complex, biologically active molecules. These serve as foundational materials for constructing enzyme inhibitors and receptor ligands, which are critical in drug discovery.

Enzyme Inhibitors : Structure-based design has led to the synthesis of potent peptidomimetic inhibitors for enzymes like memapsin 2 (β-secretase), a key target in the treatment of Alzheimer's Disease. nih.gov Similarly, novel inhibitors for Angiotensin-converting enzyme 2 (ACE2), a crucial enzyme in the pathology of various diseases, have been synthesized using related methodologies. nih.gov

Receptor Ligands : Through screening and subsequent synthesis, derivatives have been developed that act as "dual anta-inhibitors," demonstrating high binding affinity for receptors like the A2A adenosine (B11128) receptor (A2AAR) while also inhibiting enzymes such as casein kinase 1 delta (CK1δ). mdpi.com This dual functionality presents opportunities for developing therapeutic agents for neurodegenerative and cancer diseases. mdpi.com

Application in the Synthesis of Dyes, Pigments, and Specialty Chemicals

Potassium 2-cyanoacetate and its parent acid are employed in the creation of specialized organic molecules, including dyes. In the field of materials science, cyanoacetic acid is used as a reagent in the synthesis of novel organic dyes for use in dye-sensitized solar cells (DSSCs). researchgate.net These dyes typically consist of an electron-donor, an electron-acceptor, and a spacer, and their molecular structure can be readily modified to tune absorption characteristics. researchgate.net Additionally, related compounds like γ-lactams, which can be derived from cyano-functionalized precursors, serve as intermediates in the synthesis of various dyes. researchgate.net

Facilitation of Polyfunctionalized Olefin Synthesis

Active methylene compounds such as cyanoacetic esters are instrumental in the synthesis of functionalized olefins (alkenes) through condensation reactions. The Knoevenagel condensation, a classic reaction in organic chemistry, utilizes compounds with an active methylene group to react with aldehydes or ketones, forming a new carbon-carbon double bond. For instance, the condensation of 2-nitrobenzaldehydes with cyanoacetic acid methyl esters is used to produce acrylonitrile (B1666552) intermediates, which are a class of polyfunctionalized olefins. nih.gov These intermediates can then undergo further reactions, such as reduction and cyclization, to generate complex molecular structures like quinolines. nih.gov

Development of Novel Synthetic Methodologies for Carbonyl Compounds

Ketones and other carbonyl compounds are valuable building blocks in organic synthesis due to the vast number of transformations they can undergo. rsc.org The development of new synthetic methods involving carbonyls is an active area of research. Novel catalytic systems have been developed for key reactions involving carbonyl compounds. One significant example is the highly enantioselective cyanosilylation of ketones, which is promoted by chiral amino thiourea (B124793) catalysts. nih.gov This reaction is important because the resulting cyanohydrins are precursors to valuable chiral building blocks like α-hydroxy acids and β-amino alcohols. nih.gov The methodology demonstrates a cooperative mechanism involving the activation of the carbonyl electrophile by the thiourea and activation of the nucleophile by the amine. nih.gov

Reaction TypeCarbonyl SubstrateKey Reagent/CatalystProduct Class
Knoevenagel CondensationAldehydes/KetonesCyanoacetic EstersFunctionalized Olefins
Enantioselective CyanosilylationKetonesChiral Amino ThioureaCyanohydrins
Hydrothiolationα,β-Unsaturated CarbonylsPotassium CarbonateMercapto-modified Carbonyls

Synthesis of Alpha-Amino Acids

In the laboratory synthesis of alpha-amino acids, the Strecker synthesis is a well-established and efficient method. youtube.com This process assembles an alpha-amino acid from three primary components: an aldehyde or ketone, ammonia, and a cyanide source. youtube.com The cyanide serves as the precursor to the carboxylic acid group of the final amino acid. youtube.com Potassium cyanide (KCN), a related potassium salt, is commonly used as the cyanide source in this reaction. youtube.comyoutube.comeightfoldlearning.com The synthesis proceeds through the formation of an alpha-aminonitrile intermediate, which is subsequently hydrolyzed to yield the alpha-amino acid. youtube.comlibretexts.org It is important to note that this method typically produces a racemic mixture of L and D amino acids because the initial reactants are planar, allowing for nucleophilic attack from either side. eightfoldlearning.com

Precursors for Polycyanoacrylate Monomers

The industrial synthesis of polycyanoacrylate monomers, which are the building blocks for polycyanoacrylate adhesives, is predominantly achieved through a process centered on the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an alkyl cyanoacetate with formaldehyde (B43269). The resulting product is a low molecular weight polymer or oligomer, which is then subjected to thermal depolymerization to yield the desired cyanoacrylate monomer.

The Knoevenagel Condensation Route

The established method for producing cyanoacrylate monomers involves the reaction of an alkyl cyanoacetate with formaldehyde (or its polymeric form, paraformaldehyde) in the presence of a basic catalyst. This initial reaction forms a prepolymer or oligomer mixture. Following the removal of the catalyst, this intermediate polymer is "cracked" or depolymerized under heat and reduced pressure to yield the volatile monomer, which is then distilled and collected.

A variety of basic catalysts can be employed to facilitate the Knoevenagel condensation, including alkali metal hydroxides (such as sodium or potassium hydroxide), carbonates (like sodium or potassium carbonate), and various amines. The choice of catalyst can influence the reaction rate and the properties of the resulting polymer.

For instance, one described synthesis of 2-octylcyanoacrylate involves the reaction of 2-octylcyanoacetate with paraformaldehyde in the presence of piperidine (B6355638) as a catalyst. The resulting oligomer is then depolymerized to afford the monomer. In another example, potassium carbonate has been utilized as a catalyst in the preparation of poly(1-octyl cyanoacrylate) from 1-octyl cyanoacrylate and formalin.

Role of Potassium 2-Cyanoacetate

Potassium 2-cyanoacetate can serve as a crucial starting material for the synthesis of the various alkyl 2-cyanoacetates required for the Knoevenagel condensation. By reacting potassium 2-cyanoacetate with an appropriate alkyl halide (e.g., ethyl bromide, octyl iodide), the corresponding alkyl 2-cyanoacetate ester can be prepared. This ester is then used as the direct precursor in the condensation reaction with formaldehyde.

Therefore, the pathway from potassium 2-cyanoacetate to a polycyanoacrylate monomer is typically a two-stage process:

Esterification: Formation of an alkyl 2-cyanoacetate from potassium 2-cyanoacetate.

Condensation and Depolymerization: The resulting alkyl 2-cyanoacetate is reacted with formaldehyde to form a prepolymer, which is subsequently depolymerized to the monomer.

Below is a data table summarizing the reactants and conditions for a typical synthesis of a cyanoacrylate monomer, illustrating the established industrial process.

Reactant 1 Reactant 2 Catalyst Process Steps Product Reference
2-octylcyanoacetateParaformaldehydePiperidine1. Condensation to form oligomer2. Catalyst removal3. Depolymerization2-octylcyanoacrylate monomer google.com
1-octyl cyanoacrylateFormalinPotassium Carbonate1. Condensation to form polymerpoly(1-octyl cyanoacryalte) gvpress.com
Alkyl cyanoacetateFormaldehydeBase or Amine Base1. Condensation to form prepolymer/oligomer2. Catalyst removal3. Depolymerizationα-cyanoacrylate monomer google.com

Green Chemistry Principles Applied to Potassium 2 Cyanoacetate Synthesis and Reactions

The application of green chemistry principles to the synthesis and reactions of potassium 2-cyanoacetate is crucial for developing more sustainable chemical processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The following sections explore various green chemistry strategies that have been successfully applied to the chemistry of cyanoacetates.

Analytical Methodologies for Quality Control and Research Characterization of Potassium 2 Cyanoacetate

Chromatographic Techniques for Purity and Content Determination

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components in a mixture. For potassium 2-cyanoacetate, various chromatographic techniques are applicable for assessing its purity and determining the concentration of both the potassium cation and the 2-cyanoacetate anion.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For potassium 2-cyanoacetate, HPLC methods can be developed to quantify the 2-cyanoacetate anion. A typical approach would involve a reversed-phase C18 column. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). For instance, a mixture of potassium dihydrogen phosphate (B84403) buffer (e.g., 0.02 mol/L) and methanol, with the pH adjusted to the acidic range (e.g., pH 2.0), can be effective for the analysis of cyanoacetic acid semanticscholar.org. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the cyanoacetate (B8463686) moiety exhibits significant absorbance, such as around 228 nm semanticscholar.org.

For the analysis of the potassium cation, HPLC can also be employed, often with a mixed-mode column that allows for the simultaneous analysis of ions and organic compounds sielc.com.

A novel approach for the determination of related compounds, such as 2-cyanoacetamide, involves derivatization to enhance detection sensitivity, particularly with fluorescence detection. This can be achieved through either pre-column or post-column derivatization procedures daneshyari.comnih.gov.

ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 250mm x 4.6mm, 4μm) semanticscholar.org
Mobile Phase0.02mol/L Potassium Dihydrogen Phosphate / Methanol (90:10 v/v), pH 2.0 semanticscholar.org
Flow Rate1.0 mL/min semanticscholar.org
DetectionUV at 228 nm semanticscholar.org

Gas Chromatography (GC):

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While potassium 2-cyanoacetate itself is a salt and not directly volatile, GC can be used for the analysis of the cyanoacetate moiety after derivatization or pyrolysis. A common method for the analysis of cyanoacetic acid and its salts involves thermal decomposition to a more volatile compound, such as acetonitrile, which can then be readily analyzed by GC semanticscholar.org. This pyrolysis-GC approach provides a selective and rapid method for quantification.

For the direct analysis of related volatile compounds like ethyl cyanoacetate, a capillary column such as a KB-1 can be used with a flame ionization detector (FID) e3s-conferences.org. The temperature program would be optimized to ensure good separation from any impurities e3s-conferences.org.

Ion Chromatography (IC):

Ion Chromatography is the premier technique for the analysis of ionic species. It is highly suitable for the simultaneous or individual determination of the potassium cation and the 2-cyanoacetate anion. For cation analysis, a cation-exchange column is used with an eluent such as a dilute acid (e.g., nitric acid) umich.edu. For anion analysis, an anion-exchange column is employed with a basic eluent.

Modern IC methods are recognized by pharmacopeias as a viable alternative to traditional methods for potassium analysis, offering the advantage of analyzing multiple cations in a single run metrohm.com. High-capacity columns allow for the analysis of samples with high ionic strength metrohm.com. Detection is typically achieved using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance sensitivity libretexts.orgsykam.com.

AnalyteColumn TypeTypical EluentDetectorReference
Potassium (K+)Cation-ExchangeDilute Nitric AcidSuppressed Conductivity umich.edulibretexts.org
2-CyanoacetateAnion-ExchangeBicarbonate/Carbonate BufferSuppressed Conductivity libretexts.org

Electrophoretic Methods

Electrophoretic methods separate ions based on their mobility in an electric field. These techniques are particularly useful for the analysis of charged species and can offer high efficiency and resolution.

Capillary Electrophoresis (CE):

Capillary Electrophoresis is a high-resolution separation technique that is well-suited for the analysis of ions like potassium and 2-cyanoacetate wikipedia.org. In CE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. Ions migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation.

CE can be used for the simultaneous determination of cations and anions, which would be advantageous for the complete analysis of potassium 2-cyanoacetate wikipedia.org. Detection is often performed using a UV detector for UV-absorbing ions or a conductivity detector for universal detection of ions sciex.com. For enhanced sensitivity, especially in complex matrices, on-line preconcentration techniques like field-amplified sample stacking can be employed researchgate.net.

ParameterTypical ConditionReference
CapillaryFused-Silica (e.g., 50-75 µm i.d.) wikipedia.org
Background Electrolyte (BGE)Buffered solution (e.g., borate, phosphate) sciex.com
Voltage15-30 kV researchgate.net
DetectionUV-Vis Absorbance or Contactless Conductivity wikipedia.org

Spectroscopic Quantification Methods

Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte to provide quantitative information.

UV-Vis Spectroscopy:

UV-Visible Spectroscopy is a straightforward and widely used technique for the quantification of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. The 2-cyanoacetate anion contains a chromophore and is expected to absorb UV radiation. To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of potassium 2-cyanoacetate at the wavelength of maximum absorbance (λmax) uobabylon.edu.iq. According to Beer's Law, the absorbance is directly proportional to the concentration of the analyte. The λmax for potassium 2-cyanoacetate would first need to be determined by scanning a solution of the compound across a range of UV wavelengths youtube.com. For related organic compounds, the absorbance in the UV range, particularly between 200 and 300 nm, is often utilized for quantification researchgate.net.

While the potassium ion itself does not absorb UV-Vis light, its concentration can be determined using indirect methods or by forming a colored complex ijcrar.com. Advanced methods may employ sensor arrays and chemometrics for the simultaneous analysis of multiple ions nih.gov.

ParameterDescriptionReference
PrincipleMeasurement of light absorbance by the 2-cyanoacetate anion. uobabylon.edu.iq
WavelengthDetermined by finding the wavelength of maximum absorbance (λmax). youtube.com
QuantificationBased on a calibration curve of absorbance versus concentration (Beer's Law). uobabylon.edu.iq

Advanced Techniques for Residual Analysis

The presence of residual solvents from the synthesis and purification processes can affect the quality and safety of chemical compounds. Therefore, their analysis is a critical aspect of quality control.

Headspace Gas Chromatography (HS-GC) is the most common and effective technique for the analysis of residual volatile organic solvents innoteg-instruments.com. In this method, a sample of potassium 2-cyanoacetate is placed in a sealed vial and heated. The volatile residual solvents partition into the headspace gas above the sample. A portion of this headspace gas is then injected into a GC system for separation and quantification. The GC is typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection gcms.cz. This technique is highly sensitive and can detect a wide range of common organic solvents such as methanol, ethanol (B145695), acetone, and toluene (B28343) innoteg-instruments.comwindows.net.

TechniquePrincipleCommon AnalytesReference
Headspace Gas Chromatography (HS-GC)Analysis of volatile compounds in the gas phase above the sample.Methanol, Ethanol, Acetone, Toluene, Hexane innoteg-instruments.comglobalresearchonline.net

Gravimetric and Titrimetric Methods for Potassium Content Analysis

Gravimetric and titrimetric methods are classical analytical techniques that provide accurate and precise determination of elemental content. These methods are often used as reference methods for the quantification of potassium.

Gravimetric Methods:

Gravimetric analysis involves the precipitation of the analyte from solution as an insoluble compound, which is then isolated, dried, and weighed. A well-established gravimetric method for potassium involves its precipitation as potassium tetraphenylborate (B1193919) (K(C6H5)4) mitrask.comiteh.ai. A solution of the potassium 2-cyanoacetate sample is treated with an excess of sodium tetraphenylborate solution, leading to the formation of a white precipitate of potassium tetraphenylborate. The precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the percentage of potassium in the original sample. This method is highly accurate and is suitable for arbitration and reference purposes iteh.aiiteh.ai. Another, albeit less common, precipitating agent for potassium is perchloric acid, which forms potassium perchlorate (B79767) uni.edu.

Precipitating AgentPrecipitate FormedKey StepsReference
Sodium TetraphenylboratePotassium Tetraphenylborate (K(C6H5)4)Precipitation, Filtration, Washing, Drying, Weighing mitrask.comiteh.ai
Perchloric AcidPotassium Perchlorate (KClO4)Precipitation, Filtration, Washing, Drying, Weighing uni.edu

Titrimetric Methods:

Q & A

Q. How is potassium 2-cyanoacetate synthesized, and what analytical methods confirm its purity?

Potassium 2-cyanoacetate is typically synthesized via neutralization of cyanoacetic acid with potassium hydroxide or via nucleophilic substitution using potassium cyanide ([15N]-KCN) and bromoacetic acid derivatives . Purity is confirmed through elemental analysis (C, H, N content), Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., C≡N stretch at ~2070–2200 cm⁻¹), and nuclear magnetic resonance (NMR) to verify absence of ester protons (δ 1.2–1.4 ppm for ethyl/methyl groups in ester analogs) .

Q. What are the standard spectroscopic characteristics of potassium 2-cyanoacetate?

Key spectroscopic features include:

  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=O stretch of carboxylate).
  • NMR (D₂O) : No ester proton signals (unlike ethyl/methyl analogs), with carboxylate carbon resonance at ~170–180 ppm in ¹³C NMR.
  • XRD : Monoclinic crystal system (space group Cc) with lattice parameters a = 4.918 Å, b = 25.642 Å, c = 10.573 Å, β = 95.80°, and Z = 4 .

Q. What are the key considerations for handling potassium 2-cyanoacetate in aqueous reactions?

Use personal protective equipment (PPE) including nitrile gloves and goggles. Avoid inhalation of dust; work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, neutralize with weak acids (e.g., dilute acetic acid) to prevent exothermic reactions .

Advanced Research Questions

Q. How does the choice of alkali metal (e.g., K⁺ vs. Na⁺) in cyanoacetate salts influence their reactivity in multicomponent reactions?

Potassium salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to sodium salts, enhancing nucleophilicity in reactions like Knoevenagel condensations. For example, sodium 2-cyanoacetate (SZC) acts as a molecular bridge in perovskite interfaces, forming stronger Sn–O–Pb bonds than potassium analogs due to ionic radius differences . In contrast, potassium salts may favor faster deprotonation in aqueous conditions .

Q. How can X-ray crystallography resolve structural ambiguities in potassium 2-cyanoacetate derivatives?

Single-crystal X-ray diffraction (SC-XRD) with refinement parameters (e.g., R₁ = 0.047, wR₂ = 0.156) can resolve disorder in substituents (e.g., butoxy chains) and confirm planar geometry of the pyrazine ring. Hydrogen bonding networks (N–H···O) and anisotropic displacement parameters (ADPs) clarify dynamic disorder in crystal lattices .

Q. When synthesizing heterocyclic compounds, how does potassium 2-cyanoacetate compare to its ester analogs in reaction efficiency?

Potassium 2-cyanoacetate avoids ester hydrolysis steps, enabling direct use in one-pot syntheses. For example, ethyl 2-cyanoacetate requires basic conditions (e.g., CaCO₃) for deprotonation, while the potassium salt reacts directly with aldehydes in ethanol, reducing reaction time from 18 hours to <6 hours . Yields for pyrano[3,2-h]quinoline derivatives improve from 85% (ester) to 91% (K⁺ salt) due to enhanced nucleophilicity .

Q. How to address contradictory reports on the catalytic activity of cyanoacetate salts in Knoevenagel condensations?

Contradictions arise from solvent polarity and catalyst choice. For example, DABCO in [HyEtPy]Cl–H₂O achieves 98% yield in 10 minutes for 4-nitrobenzaldehyde, while CaCO₃ in ethanol requires 6 hours for similar substrates. Systematic optimization (e.g., solvent screening via Hansen solubility parameters) and in situ FTIR monitoring of C≡N consumption can resolve discrepancies .

Q. What computational methods validate the crystal structure and electronic properties of potassium 2-cyanoacetate complexes?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) match experimental XRD bond lengths (e.g., C–N = 1.14 Å vs. 1.15 Å). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bonding contribution), while electrostatic potential maps predict reactive sites for electrophilic attacks .

Methodological Guidance

Q. What role does potassium 2-cyanoacetate play in the synthesis of isotopically labeled compounds?

It serves as a precursor for ¹⁵N-labeled nucleobases. For example, [¹⁵N]-KCN reacts with bromoacetic acid to form [¹⁵N]-2-cyanoacetate, which is esterified and incorporated into preQ₁ bases for tRNA studies. Isotopic purity (>98%) is confirmed via mass spectrometry (Δm/z = +1 for ¹⁵N) .

Q. What strategies optimize the yield of potassium 2-cyanoacetate in nucleophilic substitution reactions under varying pH conditions?

Maintain pH 8–9 using buffered KOH to prevent cyanoacetic acid decomposition. Kinetic studies show pseudo-first-order dependence on [KCN], with a rate constant k = 0.12 min⁻¹ at 25°C. Excess KCN (1.2 equiv.) and anhydrous ethanol minimize side reactions (e.g., hydrolysis to malonic acid) .

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